(2-Hydroxy-5-methylphenyl)thiourea
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Overview
Description
(2-Hydroxy-5-methylphenyl)thiourea is a useful research compound. Its molecular formula is C8H10N2OS and its molecular weight is 182.24. The purity is usually 95%.
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Scientific Research Applications
Structural and Hydrogen Bonding Analysis
(2-Hydroxy-5-methylphenyl)thiourea has been studied for its structural characteristics and hydrogen bonding behavior. Research on N 1 -alkyl-N 2 -arylthioureas, including those with a 2-hydroxy and 5-methyl group on the phenyl ring, revealed insights into their rotational barriers around the C–N bond, conformational stability, and hydrogen bonding patterns. This research is essential for understanding the molecular structure and interactions of such compounds (Wawer et al., 2000).
Photoluminescence Properties
The compound exhibits photoluminescence properties, making it a potential candidate for applications in fluorescence-based sensors or materials. A study highlighted its ability to undergo autooxidation, forming a disulphide that responds to chromium(VI) ions, indicating its potential use in detecting certain metal ions (Sunil & Rao, 2015).
Synthesis and Derivatives
Research has focused on synthesizing derivatives of thiourea, including those with a 2-hydroxy-5-methylphenyl group. These derivatives have been studied for various applications, such as cytotoxicity, indicating potential relevance in pharmacological research (Ruswanto et al., 2015).
Separation and Analysis Techniques
The compound has been used in research on separation techniques, particularly in the context of racemic mixtures and chiral molecules. Studies have examined its separation using high-performance liquid chromatography, which is crucial for purifying and analyzing enantiomers in pharmaceuticals and other chemical products (Hassan et al., 2016).
Environmental Applications
One study explored the use of organic thiourea derivatives for removing lead(II) from aqueous solutions. This application demonstrates the potential for using such compounds in environmental remediation and water treatment processes (Benkhatou et al., 2016).
Corrosion Inhibition
Thiourea derivatives have been evaluated as corrosion inhibitors, showing effectiveness in protecting metals against corrosion in acidic environments. This application is significant in industrial settings where metal preservation is crucial (Zhang et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
(2-hydroxy-5-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-5-2-3-7(11)6(4-5)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPNRDPCABFRDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.